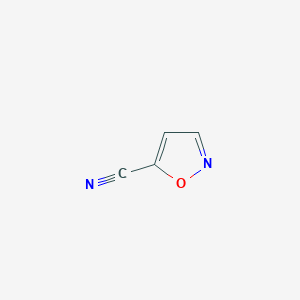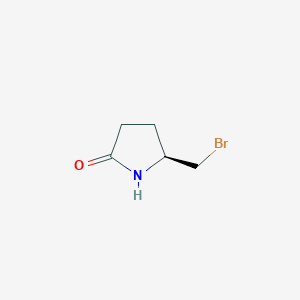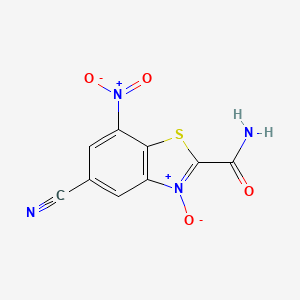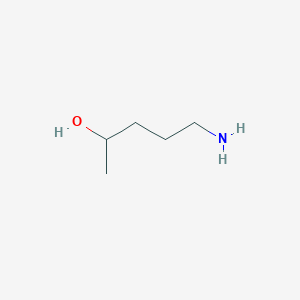![molecular formula C31H28P2 B1279269 (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-54-1](/img/structure/B1279269.png)
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
概要
説明
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are then used to catalyze a variety of chemical reactions with high enantioselectivity. The unique bicyclic structure of this ligand, combined with the presence of diphenylphosphino groups, makes it particularly effective in promoting stereoselective transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-ene backbone, which can be derived from norbornene.
Chirality Induction: The chiral centers are introduced using chiral auxiliaries or catalysts that promote the formation of the desired (2S,3S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities of the compound.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.
Quality Control: Ensuring the purity and enantiomeric excess of the compound through analytical methods such as NMR spectroscopy, HPLC, and mass spectrometry.
化学反応の分析
Types of Reactions
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in redox reactions where the metal center undergoes changes in oxidation state.
Substitution Reactions: Involves the replacement of ligands in the metal complex with other ligands.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, using metal precursors such as palladium acetate or rhodium chloride.
Oxidation and Reduction: Often involve reagents like hydrogen gas (for reduction) or oxygen (for oxidation), under controlled temperature and pressure conditions.
Substitution Reactions: Utilize various nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions are typically metal-ligand complexes that exhibit high catalytic activity and selectivity in asymmetric synthesis.
科学的研究の応用
Chemistry
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is widely used in:
Asymmetric Catalysis: Facilitates enantioselective reactions, such as hydrogenation, hydroformylation, and cross-coupling.
Organometallic Chemistry: Forms stable complexes with transition metals, which are studied for their unique reactivity and properties.
Biology and Medicine
Drug Synthesis: Used in the synthesis of chiral pharmaceuticals, where enantioselectivity is crucial for the biological activity of the drug.
Biocatalysis: Employed in the development of biocatalysts that mimic natural enzymes.
Industry
Fine Chemicals: Utilized in the production of high-value chemicals, such as flavors, fragrances, and agrochemicals.
Materials Science: Investigated for its potential in the development of new materials with unique properties.
作用機序
The mechanism by which (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene exerts its effects involves:
Coordination to Metal Centers: The diphenylphosphino groups coordinate to the metal center, forming a stable complex.
Activation of Substrates: The metal-ligand complex activates the substrate, facilitating the desired transformation.
Stereocontrol: The chiral environment created by the ligand induces enantioselectivity in the reaction.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral diphosphine ligand with a different backbone structure.
SEGPHOS: A chiral diphosphine ligand with a more flexible backbone.
Uniqueness
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is unique due to its:
Bicyclic Structure: Provides a rigid framework that enhances stereocontrol.
High Enantioselectivity: Exhibits superior enantioselectivity in various catalytic reactions compared to other ligands.
Versatility: Effective in a wide range of reactions and compatible with multiple transition metals.
特性
IUPAC Name |
(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHPMXMJUCLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71042-54-1, 71042-55-2 | |
| Record name | (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)








![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)



